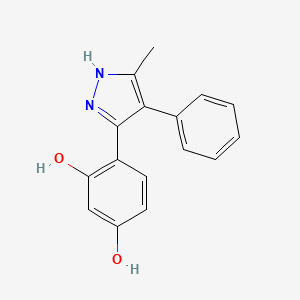

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)benzol-1,3-diol

Übersicht

Beschreibung

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Wissenschaftliche Forschungsanwendungen

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that converts carbohydrates into energy.

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity . The specific changes resulting from this interaction are yet to be elucidated.

Biochemical Pathways

The compound’s interaction with the pyruvate dehydrogenase complex suggests it may affect the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

Given its target, it is plausible that it could influence energy metabolism within the cell . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of appropriate substituted benzene and pyrazole derivatives. One common method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum . Another approach includes the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be beneficial for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol

- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones

Uniqueness

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the pyrazole and benzene rings, which can influence its reactivity and biological activity. The presence of both hydroxyl groups on the benzene ring and the methyl and phenyl groups on the pyrazole ring provides distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol, also known as a phenylpyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes both pyrazole and phenolic functionalities, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is . The structure features a pyrazole ring connected to a benzene diol, which may influence its interaction with biological targets.

The primary target of this compound is the pyruvate dehydrogenase (PDH) kinase isozyme 4, located in mitochondria. This enzyme plays a critical role in cellular energy metabolism by regulating the conversion of pyruvate into acetyl-CoA, thus influencing the citric acid cycle and overall energy production within cells.

Mode of Action:

- Inhibition of PDH Kinase: By inhibiting PDH kinase, the compound may enhance the activity of pyruvate dehydrogenase, leading to increased energy production from carbohydrates and fats.

Biochemical Pathways:

The interaction with PDH suggests potential implications in metabolic disorders where energy metabolism is disrupted.

Biological Activity

Research indicates that 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol exhibits various biological activities:

Antimicrobial Activity:

Studies have shown that derivatives of pyrazoles can possess significant antimicrobial properties. While specific data on this compound's antibacterial or antifungal activity remains limited, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Antitumor Activity:

The compound has been explored for its potential antitumor effects. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacokinetics

Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is currently sparse. Further studies are required to elucidate these parameters to better understand its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated related compounds within the phenylpyrazole class:

- Antibacterial Studies: A study examined various alkaloids and their antibacterial activities, noting that structural modifications can significantly influence efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cancer Research: Research focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their anticancer potential through selective inhibition of protein targets involved in tumor growth .

- Synthetic Pathways: The synthesis of this compound typically involves palladium-catalyzed reactions that yield high purity and yield, showcasing its feasibility for further research and application in drug development.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | Structure | Antimicrobial properties |

| 1-phenyl-3-methyl-4-(6-hydroxy-4-amino-5-sulfo-2,3-pyrazine)-pyrazole | Structure | Antitumor activity |

Eigenschaften

IUPAC Name |

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRJFQHIOQVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.